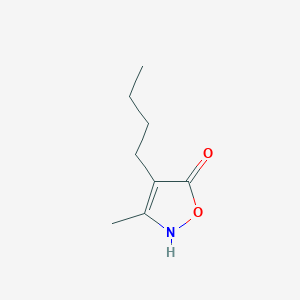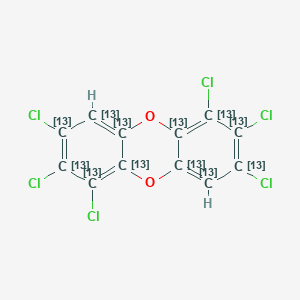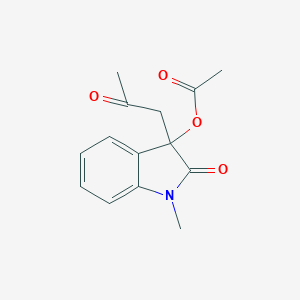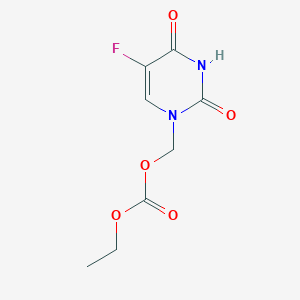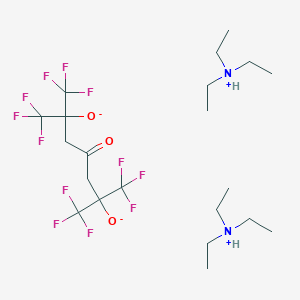
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt, also known as HHT or 3HAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt acts as a selective antagonist of the alpha-5 subunit of the GABA-A receptor. This receptor is primarily expressed in the hippocampus, a region of the brain that is critical for learning and memory. The inhibition of the alpha-5 subunit by 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt results in an increase in the excitability of hippocampal neurons, which has been shown to improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and dopamine. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to increase the release of dopamine in the prefrontal cortex, which has been implicated in the regulation of attention and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is its selectivity for the alpha-5 subunit of the GABA-A receptor. This selectivity allows for the study of the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to improve cognitive function and memory in animal models of these diseases, suggesting that it may have therapeutic potential. Another potential application is in the study of addiction and substance abuse, where 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt may be used to modulate the activity of the reward system in the brain. Finally, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt may also have applications in the study of sleep disorders, where it may be used to modulate the activity of the GABA-A receptor in the brain.
Conclusion:
In conclusion, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selectivity for the alpha-5 subunit of the GABA-A receptor has made it a valuable tool in the study of cognitive function and memory, as well as other areas of neuroscience. While there are limitations to its use, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has the potential to be a valuable tool in the study of a range of physiological and pathological conditions.
Méthodes De Synthèse
The synthesis method of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt involves the reaction of 2,6-bis(trifluoromethyl)-4-heptanone with triethylamine and hydroxylamine hydrochloride in acetonitrile. This reaction results in the formation of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt as a bis(triethylamine)salt. The purity of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt can be further increased by recrystallization.
Applications De Recherche Scientifique
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is in the field of neuroscience, where it has been used as a tool to study the role of GABA-A receptors in the brain. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is a selective antagonist of the alpha-5 subunit of the GABA-A receptor, which has been implicated in cognitive function and memory. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has also been used in the study of sleep disorders, anxiety, and depression.
Propriétés
Numéro CAS |
101913-86-4 |
|---|---|
Nom du produit |
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt |
Formule moléculaire |
C21H36F12N2O3 |
Poids moléculaire |
592.5 g/mol |
Nom IUPAC |
1,1,1,7,7,7-hexafluoro-4-oxo-2,6-bis(trifluoromethyl)heptane-2,6-diolate;triethylazanium |
InChI |
InChI=1S/C9H4F12O3.2C6H15N/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21;2*1-4-7(5-2)6-3/h1-2H2;2*4-6H2,1-3H3/q-2;;/p+2 |
Clé InChI |
NQLSKSUBOBVYGL-UHFFFAOYSA-P |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(=O)CC(C(F)(F)F)(C(F)(F)F)[O-])C(C(F)(F)F)(C(F)(F)F)[O-] |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(=O)CC(C(F)(F)F)(C(F)(F)F)[O-])C(C(F)(F)F)(C(F)(F)F)[O-] |
Autres numéros CAS |
101913-86-4 |
Synonymes |
4-HEPTANONE, 2,6-BIS(TRIFLUOROMETHYL)-2,6-DIHYDROXY-1,1,1,7,7,7-HEXAFL UORO-, BIS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



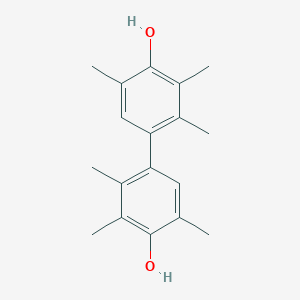


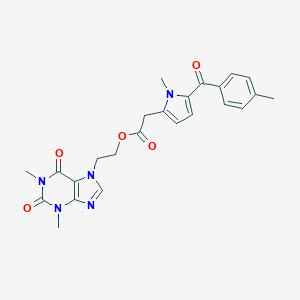

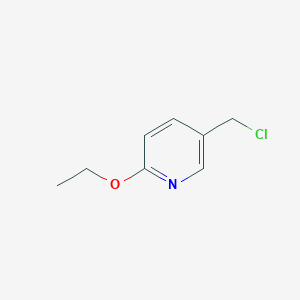
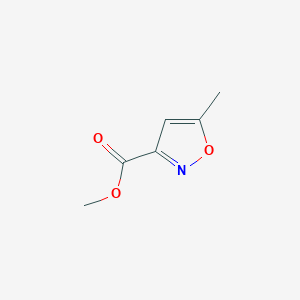
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)

